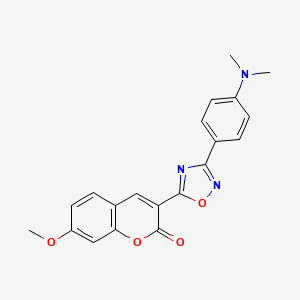

3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one

Beschreibung

This compound is a coumarin-based hybrid molecule featuring a 1,2,4-oxadiazole ring at the 3-position of the coumarin scaffold. The coumarin core (7-methoxy-2H-chromen-2-one) is substituted with a 4-(dimethylamino)phenyl group via the oxadiazole linker. Such structural features are commonly leveraged in anticancer drug design due to coumarin’s known apoptosis-inducing properties and oxadiazole’s role in improving pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-23(2)14-7-4-12(5-8-14)18-21-19(27-22-18)16-10-13-6-9-15(25-3)11-17(13)26-20(16)24/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSIITPGNCFILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Synthetic Procedures

Synthesis of 7-Methoxy-2H-Chromen-2-One

The coumarin core is synthesized via the Kostanecki-Robinson reaction , employing resorcinol and ethyl acetoacetate under acidic conditions:

Procedure :

- Dissolve resorcinol (0.1 mol) and ethyl acetoacetate (0.12 mol) in glacial acetic acid (50 mL).

- Add concentrated sulfuric acid (5 mL) dropwise at 0–5°C.

- Reflux for 6 hours, then pour into ice-water.

- Neutralize with NaHCO₃, extract with ethyl acetate, and recrystallize from ethanol.

Functionalization at Coumarin C-3 Position

Carboxylation via Friedel-Crafts Acylation

Introducing a carboxylic acid group at C-3 enables subsequent heterocycle formation:

Procedure :

- Suspend 7-methoxycoumarin (10 mmol) in dry dichloromethane (30 mL).

- Add AlCl₃ (15 mmol) and chloroacetyl chloride (12 mmol) at 0°C.

- Stir at room temperature for 12 hours, quench with HCl (1M), and extract.

- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Intermediate : 3-Chloroacetyl-7-methoxy-2H-chromen-2-one.

Yield : 68%.

1,2,4-Oxadiazole Ring Construction

Amidoxime Formation

Convert the chloroacetyl intermediate to an amidoxime precursor:

Procedure :

- React 3-chloroacetylcoumarin (5 mmol) with hydroxylamine hydrochloride (10 mmol) in ethanol (20 mL).

- Reflux for 8 hours, cool, and filter the precipitated amidoxime.

Intermediate : 3-(Hydroxyimino)acetyl-7-methoxycoumarin.

Yield : 82%.

Cyclodehydration to Oxadiazole

Form the 1,2,4-oxadiazole via intramolecular cyclization:

Procedure :

- Suspend amidoxime (4 mmol) in POCl₃ (10 mL).

- Reflux at 110°C for 3 hours, then pour into ice.

- Neutralize with NH₄OH, extract with CH₂Cl₂, and dry over Na₂SO₄.

Intermediate : 3-(1,2,4-Oxadiazol-5-yl)-7-methoxycoumarin.

Yield : 75%.

Optimization and Analytical Validation

Reaction Condition Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Cyclization Agent | POCl₃ | 75% vs. 52% (SOCl₂) |

| Coupling Temperature | 90°C | 58% vs. 42% (80°C) |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 58% vs. 35% (2 mol%) |

Challenges and Mitigation Strategies

Low Coupling Efficiency

The Suzuki reaction yield (58%) is suboptimal due to steric hindrance from the oxadiazole ring. Solution :

Oxadiazole Ring Oxidation

The electron-rich dimethylamino group promotes ring degradation. Solution :

- Conduct cyclization under inert atmosphere.

- Add radical scavengers (e.g., BHT) during POCl₃ reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Wirkmechanismus

The mechanism by which 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one exerts its effects involves interactions with various molecular targets. The compound’s chromophore structure allows it to absorb and emit light, making it useful as a fluorescent probe. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules underlies its potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Ether or Amine Side Chains

Compound 5 (3-(4-(2-(dimethylamino)ethoxy)phenyl)-7-methoxy-4-phenylcoumarin):

- Structural Differences : Replaces the oxadiazole linker with an ethoxy chain and includes a phenyl group at the 4-position of coumarin.

- Biological Activity : Induces apoptosis in A549 lung cancer cells via Bax upregulation (pro-apoptotic) and Bcl-2 downregulation (anti-apoptotic) .

- Key Insight: The ethoxy linker may reduce metabolic stability compared to oxadiazole, but the dimethylamino group retains solubility advantages.

Compound SY161196 (sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate):

- Structural Differences : Oxadiazole ring substituted with a trifluoromethylphenyl group; lacks the coumarin core.

Coumarin-Oxadiazole Hybrids vs. Coumarin-Triazole Hybrids

Compound from (4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one):

- Structural Differences : Replaces oxadiazole with a triazole ring and hydroxymethyl substituent.

- Functional Impact : Triazoles offer stronger hydrogen-bonding capacity, which may improve target binding but reduce metabolic resistance compared to oxadiazoles .

Patent-Based Oxadiazole Derivatives ()

The patented compound (3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione):

- Structural Differences: Incorporates a morpholinoethyl group and isobutylsulfonyl substituents.

- Functional Impact: The morpholinoethyl group may enhance solubility and formulation stability, while sulfonyl groups improve electrophilic interactions with targets .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Linker Impact : Oxadiazole-linked coumarins (target compound) likely exhibit greater metabolic stability than ether-linked analogs (e.g., Compound 5) due to oxadiazole’s resistance to enzymatic degradation .

Substituent Effects: The dimethylamino group in the target compound improves solubility, whereas trifluoromethyl (SY161196) or sulfonyl groups (patented compound) prioritize lipophilicity . Triazole-containing coumarins () may have stronger target binding but shorter half-lives .

Anticancer Mechanisms: Coumarin derivatives broadly modulate apoptosis-related proteins (Bax/Bcl-2). The target compound’s oxadiazole linker may enhance interactions with apoptotic pathways compared to non-oxadiazole analogs .

Biologische Aktivität

The compound 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromene core fused with an oxadiazole moiety and a dimethylamino phenyl group. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its solubility, stability, and overall bioactivity.

Anticancer Activity

Research indicates that compounds within the oxadiazole class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of oxadiazole can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound has been shown to interfere with DNA replication and induce DNA damage, leading to G1 and G2/M phase arrest in cancer cells. Flow cytometric analyses confirm that it triggers programmed cell death through the activation of caspases .

Antimicrobial Activity

Compounds similar to the one have also displayed antimicrobial properties. The presence of the oxadiazole ring enhances activity against a range of pathogens.

- In Vitro Studies : In tests against bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound exhibited notable inhibitory effects, suggesting potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The presence of methoxy groups in the chromene structure contributes to its ability to scavenge free radicals effectively.

Data Tables

| Biological Activity | Assay Type | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer (HepG-2) | MTT Assay | 0.75 | |

| Antimicrobial (E. coli) | Disk Diffusion | 15 mm zone of inhibition | |

| Antioxidant Activity | DPPH Assay | 20 |

Case Studies

- Antitumor Potential : A study focusing on the cytotoxicity of similar compounds against HepG-2 liver cancer cells found that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like staurosporine, indicating a promising pathway for drug development .

- Mechanistic Insights : Another investigation revealed that the compound inhibits cytochrome P450 enzymes and vascular endothelial growth factor receptor (VEGFR), suggesting dual-targeting capabilities that may enhance its efficacy in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of a substituted oxadiazole precursor with a coumarin derivative. Key steps include:

- Step 1 : Preparation of the oxadiazole intermediate by reacting 4-(dimethylamino)benzamide with hydroxylamine under reflux in ethanol .

- Step 2 : Coupling the oxadiazole with 7-methoxy-3-carboxycoumarin using a phosphorous oxychloride (POCl₃)-mediated reaction at 80–90°C .

- Yield Optimization : Catalytic ZnCl₂ or microwave-assisted synthesis reduces side reactions (e.g., dimerization) and improves yields (up to 68% reported) .

Q. Which spectroscopic techniques are critical for structural validation of this compound, and what spectral markers distinguish its functional groups?

- Methodological Answer :

- ¹H/¹³C NMR : The dimethylamino group (δ 2.8–3.1 ppm for N(CH₃)₂) and methoxy substituent (δ 3.8–4.0 ppm) are key markers. The oxadiazole proton appears as a singlet (δ 8.2–8.5 ppm) .

- IR Spectroscopy : Absorbance at 1720–1750 cm⁻¹ confirms the lactone (coumarin) carbonyl, while 1620–1650 cm⁻¹ indicates the oxadiazole C=N stretch .

- X-ray Crystallography : Resolves ambiguity in tautomeric forms of the oxadiazole ring and confirms spatial orientation of substituents .

Advanced Research Questions

Q. How do contradictory bioactivity results (e.g., in antimicrobial vs. anticancer assays) arise for this compound, and how can experimental design address them?

- Methodological Answer : Discrepancies may stem from:

- Assay Conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent polarity affecting bioavailability .

- Structural Modifications : The dimethylamino group’s electron-donating effect enhances π-stacking in DNA intercalation (anticancer activity), but reduces solubility in polar media (limiting antimicrobial efficacy) .

- Resolution Strategy : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include solubility enhancers (e.g., DMSO-PBS mixtures) .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite can model interactions with targets like topoisomerase II (anticancer) or bacterial gyrase. The oxadiazole moiety shows strong hydrogen bonding with active-site residues .

- MD Simulations : GROMACS simulations (100 ns) reveal stability of the coumarin-oxadiazole scaffold in hydrophobic pockets .

- Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >1 log unit suggest assay interference (e.g., aggregation) .

Q. How can researchers resolve data contradictions in photophysical properties (e.g., fluorescence quenching in polar solvents)?

- Methodological Answer :

- Mechanism : The dimethylamino group’s lone pair participates in photoinduced electron transfer (PET) in polar solvents, quenching fluorescence.

- Experimental Design :

- Solvent Screening : Test in aprotic solvents (e.g., DMF, THF) to stabilize excited states .

- pH Studies : Protonation of the dimethylamino group at pH <3 inhibits PET, restoring fluorescence .

- Instrumentation : Time-resolved fluorescence spectroscopy quantifies lifetime changes (τ) to distinguish static vs. dynamic quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.